molecular formula C18H30O7 B12321262 L-Ascorbic acid,6-dodecanoate

L-Ascorbic acid,6-dodecanoate

Cat. No.: B12321262
M. Wt: 358.4 g/mol
InChI Key: DWKSHXDVQRZSII-UHFFFAOYSA-N
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Description

L-Ascorbic acid,6-dodecanoate is a lipophilic derivative of L-ascorbic acid (vitamin C), where the hydroxyl group at the 6th position is esterified with dodecanoic acid (lauric acid, C12:0) . This structural modification enhances stability against oxidative degradation, a common limitation of native ascorbic acid in aqueous or alkaline environments . The compound retains the core antioxidant backbone of ascorbic acid but gains improved lipid solubility, making it suitable for applications in topical formulations, lipid-based drug delivery systems, and food preservation .

Properties

Molecular Formula

C18H30O7

Molecular Weight

358.4 g/mol

IUPAC Name

[2-(3,4-dihydroxy-5-oxo-2H-furan-2-yl)-2-hydroxyethyl] dodecanoate

InChI

InChI=1S/C18H30O7/c1-2-3-4-5-6-7-8-9-10-11-14(20)24-12-13(19)17-15(21)16(22)18(23)25-17/h13,17,19,21-22H,2-12H2,1H3

InChI Key

DWKSHXDVQRZSII-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Ascorbic acid,6-dodecanoate can be synthesized through the esterification of L-Ascorbic acid with dodecanoic acid. The reaction typically involves the use of concentrated sulfuric acid as a catalyst. The process includes:

Industrial Production Methods

The industrial production of this compound follows similar steps but on a larger scale. The process is optimized for higher yields and purity, often achieving over 90% yield and 98% purity .

Chemical Reactions Analysis

Types of Reactions

L-Ascorbic acid,6-dodecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of L-Ascorbic acid,6-dodecanoate involves its antioxidant properties. It donates electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The compound targets reactive oxygen species (ROS) and reactive nitrogen species (RNS), reducing oxidative stress . Additionally, it can regenerate other antioxidants like α-tocopherol from their oxidized forms .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The 6-O-acyl derivatives of ascorbic acid differ primarily in the length and saturation of their fatty acid chains. Key comparisons include:

Compound Fatty Acid Chain Molecular Weight Solubility (LogP) Stability (vs. Ascorbic Acid)
L-Ascorbic acid - 176.12 g/mol Hydrophilic (LogP: -1.85) Low (oxidizes rapidly)
L-Ascorbic acid,6-dodecanoate Dodecanoic (C12) 386.49 g/mol Amphiphilic (LogP: ~5.2) High (resists oxidation)
Ascorbyl palmitate Palmitic (C16) 414.54 g/mol Lipophilic (LogP: ~7.1) High
Ascorbyl stearate Stearic (C18) 442.59 g/mol Lipophilic (LogP: ~8.3) High

Key Observations :

  • Longer fatty acid chains (e.g., stearate, palmitate) increase molecular weight and lipophilicity, enhancing integration into lipid membranes but reducing aqueous solubility .
  • 6-dodecanoate balances moderate lipophilicity with sufficient solubility for diverse applications .
Pharmacokinetics and Bioavailability
  • Absorption: 6-O-acyl derivatives are absorbed via passive diffusion in the intestine due to their lipophilicity, whereas ascorbic acid relies on sodium-dependent transporters (SVCT1/2) . Shorter chains (e.g., dodecanoate vs. stearate) may undergo faster hydrolysis, releasing ascorbic acid more rapidly .
Industrial and Regulatory Status
  • Food and Pharmaceuticals: Ascorbyl palmitate (E304) and stearate are FDA/EFSA-approved for food preservation and packaging . 6-dodecanoate’s regulatory status remains less documented but may align with existing approvals for similar esters. In plastics, ascorbyl stearate is approved under EU Regulation 10/2011 for food-contact materials .

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